molecular formula C8H11F9OSi B14387413 Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane CAS No. 89660-60-6

Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane

Cat. No.: B14387413
CAS No.: 89660-60-6
M. Wt: 322.24 g/mol
InChI Key: OWOOOTRKWIVQKN-UHFFFAOYSA-N
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Description

Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is a specialized organosilicon compound characterized by the presence of a nonafluoropentyl group attached to a silane moiety. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane typically involves the reaction of nonafluoropentanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of nonafluoropentanol is replaced by the trimethylsilyl group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form silanols and nonafluoropentanol.

    Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

    Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases

    Condensation: Catalysts like tin or titanium compounds

    Substitution: Reagents such as halides or organometallic compounds

Major Products Formed

    Hydrolysis: Silanols and nonafluoropentanol

    Condensation: Silicone polymers

    Substitution: Various organosilicon derivatives

Scientific Research Applications

Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.

    Biology: Employed in surface modification of biomaterials to enhance their hydrophobicity and biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility with various drug molecules.

    Industry: Utilized in the production of high-performance coatings, sealants, and adhesives due to its excellent thermal and chemical resistance.

Mechanism of Action

The mechanism of action of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane primarily involves its ability to form stable siloxane bonds and its interaction with various substrates through hydrophobic interactions. The nonafluoropentyl group imparts unique properties such as low surface energy and high chemical resistance, making it effective in modifying surfaces and enhancing the performance of materials.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Similar in structure but lack the fluorinated group, resulting in different chemical properties.

    Fluorinated silanes: Compounds like perfluorooctylsilane share the fluorinated group but differ in chain length and specific applications.

Uniqueness

Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is unique due to its combination of a trimethylsilyl group and a nonafluoropentyl group, which provides a balance of hydrophobicity, thermal stability, and chemical resistance. This makes it particularly valuable in applications requiring durable and high-performance materials.

Properties

CAS No.

89660-60-6

Molecular Formula

C8H11F9OSi

Molecular Weight

322.24 g/mol

IUPAC Name

trimethyl(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)silane

InChI

InChI=1S/C8H11F9OSi/c1-19(2,3)18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h4H2,1-3H3

InChI Key

OWOOOTRKWIVQKN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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